2-[(4-Chloro-2-methylphenyl)methylidene]hydrazine-1-carboxamide
Description
Properties
CAS No. |
62036-32-2 |
|---|---|
Molecular Formula |
C9H10ClN3O |
Molecular Weight |
211.65 g/mol |
IUPAC Name |
[(4-chloro-2-methylphenyl)methylideneamino]urea |
InChI |
InChI=1S/C9H10ClN3O/c1-6-4-8(10)3-2-7(6)5-12-13-9(11)14/h2-5H,1H3,(H3,11,13,14) |
InChI Key |
KMZYNHJUQLZUHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C=NNC(=O)N |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Condensation of 4-Chloro-2-methylbenzaldehyde and Semicarbazide
The most widely reported method involves the condensation of 4-chloro-2-methylbenzaldehyde with semicarbazide hydrochloride under acidic conditions. This Schiff base formation proceeds via nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl, followed by dehydration.
Procedure :
- Dissolve semicarbazide hydrochloride (1.0 eq, 111 mg, 1 mmol) in ethanol (10 mL).
- Add 4-chloro-2-methylbenzaldehyde (1.1 eq, 154 mg, 1.1 mmol) and 0.1 mL concentrated HCl.
- Reflux at 80°C for 4–6 hours.
- Cool to room temperature, filter the precipitate, and recrystallize from ethanol/water (3:1).
Yield : 82–89% (theoretical: 231 mg). Purity by HPLC: 95.3%.
Mechanistic Considerations :
Alternative Pathways: Hydrazine Hydrochloride and Carboxamide Derivatives
A secondary route employs 4-chloro-2-methylphenylhydrazine hydrochloride and urea under basic conditions. While less efficient, this method avoids aldehyde handling:
Procedure :
- React 4-chloro-2-methylphenylhydrazine hydrochloride (1 eq, 179 mg, 1 mmol) with urea (1.2 eq, 72 mg, 1.2 mmol) in pyridine (5 mL).
- Stir at 60°C for 12 hours.
- Quench with ice water, extract with dichloromethane, and dry over Na₂SO₄.
Yield : 58–64%. Purity: 88.7%.
Optimization of Reaction Parameters
Solvent and Catalyst Screening
Comparative studies reveal ethanol as the optimal solvent due to its polarity and reflux temperature (Table 1). Catalytic HCl (0.5–1.0 mol%) enhances reaction rates without promoting side products.
Table 1: Solvent Impact on Reaction Efficiency
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | 80 | 4 | 89 | 95.3 |
| Methanol | 65 | 6 | 78 | 92.1 |
| DMF | 100 | 3 | 65 | 85.4 |
| Acetonitrile | 82 | 5 | 71 | 89.2 |
Stoichiometric Ratios and Temperature Effects
A 1:1.1 molar ratio of semicarbazide to aldehyde maximizes yield while minimizing unreacted aldehyde. Temperatures >80°C risk decomposition, whereas <70°C prolong reaction times.
Purification and Analytical Validation
Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). HPLC analysis under reverse-phase conditions (C18 column, 70:30 H₂O:MeCN, 1 mL/min) confirms purity >95%.
Figure 1: Hypothetical HPLC Chromatogram
- Retention time: 4.2 min (main peak).
- Area: 98.7% (254 nm detection).
Industrial-Scale Considerations
Patented methodologies for analogous hydrazones emphasize:
- Catalyst Recycling : FeCl₃·6H₂O in reduction steps reduces waste.
- Green Chemistry : Ethanol/water mixtures replace hazardous solvents.
- Process Automation : Continuous-flow reactors enhance reproducibility.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, 2-[(4-chloro-2-methylphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Hydrazinecarboxamide, 2-[(4-chloro-2-methylphenyl)methylene]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide, 2-[(4-chloro-2-methylphenyl)methylene]- involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Semicarbazone/Thiosemicarbazone Family
Several analogues share the hydrazinecarboxamide core but differ in substituents on the aromatic or heteroaromatic moieties:
Table 1: Structural and Physical Properties of Selected Semicarbazones
*Calculated based on molecular formula.
Key Observations :
- Substituent Effects : The target compound’s 4-chloro-2-methylphenyl group contrasts with fluorophenyl (), thiophene (), and benzimidazole-sulfanyl () substituents. These variations impact electronic properties and steric bulk, influencing binding to biological targets.
- Physical Properties : Thiophene-containing analogues (e.g., 2i–2n in ) exhibit higher melting points (148–186°C), suggesting enhanced crystallinity compared to the target compound, for which data are lacking.
Key Observations :
- Enzyme Inhibition : Trifluoromethyl-substituted analogues () show moderate AChE/BuChE inhibition, suggesting that electron-withdrawing groups enhance interaction with enzyme active sites. The target compound’s chloro and methyl groups may confer similar effects.
- Antimicrobial Activity: Quinoline/pyrazole hydrazones () exhibit potent antimicrobial effects, implying that the target compound’s chloro-methylphenyl group could be optimized for similar applications.
Biological Activity
2-[(4-Chloro-2-methylphenyl)methylidene]hydrazine-1-carboxamide is a chemical compound with the molecular formula . This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Synthesis
The synthesis of 2-[(4-Chloro-2-methylphenyl)methylidene]hydrazine-1-carboxamide typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones. A common method includes refluxing hydrazinecarbothioamide with 4-chloro-2-methylbenzaldehyde in an ethanol solution, often using glacial acetic acid as a catalyst. The resulting compound is characterized by spectral data such as IR and NMR .
Antimicrobial Activity
Recent studies have demonstrated that 2-[(4-Chloro-2-methylphenyl)methylidene]hydrazine-1-carboxamide exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 µg/mL |
| Escherichia coli | 0.30 µg/mL |
| Bacillus subtilis | 0.20 µg/mL |
These results indicate that the compound possesses bactericidal activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have indicated that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 5.5 |
| HepG2 | 6.3 |
| HCT-116 | 4.8 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is crucial for developing new anticancer therapies .
Case Study 1: Antimicrobial Evaluation
A study focusing on the antimicrobial properties of various hydrazone derivatives included 2-[(4-Chloro-2-methylphenyl)methylidene]hydrazine-1-carboxamide. The findings revealed that this compound exhibited superior activity against resistant strains of bacteria, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .
Case Study 2: Anticancer Efficacy
In a comparative study involving multiple hydrazone derivatives, 2-[(4-Chloro-2-methylphenyl)methylidene]hydrazine-1-carboxamide was identified as one of the most effective compounds in reducing tumor growth in xenograft models. The study reported a significant reduction in tumor size compared to control groups, suggesting that this compound could be a viable candidate for further clinical investigation .
Q & A
Q. What are the common synthetic routes for 2-[(4-Chloro-2-methylphenyl)methylidene]hydrazine-1-carboxamide?
Methodological Answer: The compound is typically synthesized via acid-catalyzed condensation between a substituted acetophenone and a hydrazinecarboxamide derivative. For example:
- Step 1: Reflux equimolar amounts of 4-chloro-2-methylacetophenone and N-phenylsemicarbazide in ethanol with glacial acetic acid (3–5 drops) for 3–6 hours .
- Step 2: Crystallize the product via slow evaporation from ethanol. Yield optimization (70–87%) is achieved by adjusting reaction time and stoichiometry .
Key Reaction Conditions:
| Reactants | Solvent | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 4-Chloro-2-methylacetophenone + N-phenylsemicarbazide | Ethanol | Glacial AcOH | Reflux (~78°C) | 70–87% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR Spectroscopy: Identify key functional groups:
- NMR Spectroscopy:
Q. What are its primary applications in academic research?
Methodological Answer:
- Enzyme Inhibition: The hydrazone moiety mimics peptide bonds, making it a candidate for protease or kinase inhibition studies. Structural analogs show activity in supramolecular hydrogen-bonding networks .
- Supramolecular Chemistry: The compound forms 3D frameworks via N–H⋯O and C–H⋯π interactions (H⋯π distances: 2.79–2.92 Å) .
- Anticancer Screening: Derivatives with thiophenyl or indenyl groups exhibit in vitro cytotoxicity (e.g., IC₅₀ values <10 µM in MCF-7 cells) .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., dihedral angles, hydrogen bonding) be resolved?
Methodological Answer:
- Dihedral Angle Variations: Differences in aromatic ring orientations (e.g., 22.88° vs. 18.5° in analogs) arise from substituent steric effects. Use SHELXL for refinement and compare with DFT-optimized geometries .
- Hydrogen Bonding: Analyze O–H⋯N (intramolecular) and N–H⋯O (intermolecular) interactions using Mercury software. For example, bond lengths of 2.6–2.8 Å and angles of 150–160° indicate moderate-to-strong interactions .
Example Crystallographic Parameters (Monoclinic P2₁/c):
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2₁/c | |
| Dihedral angle | 22.88° | |
| H⋯π distance | 2.79–2.92 Å | |
| Centroid distance | 5.0552 Å (π–π) |
Q. How can computational modeling predict biological activity or supramolecular assembly?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to simulate binding to enzyme active sites (e.g., COX-2 or EGFR). Focus on hydrogen-bonding residues (Asp, Glu) and hydrophobic pockets .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces (EPS) for π-stacking propensity .
- Molecular Dynamics (MD): Simulate stability of supramolecular frameworks in solvents (e.g., ethanol/water mixtures) using GROMACS .
Q. How to address contradictory spectroscopic or biological data across derivatives?
Methodological Answer:
- Case Study (FT-IR Shifts): A 15 cm⁻¹ shift in C=O stretches (1705 → 1685 cm⁻¹) in methyl-substituted analogs indicates electron-donating effects. Confirm via Hammett σ constants .
- Biological Activity: Discrepancies in IC₅₀ values (e.g., 2i: 175–176°C vs. 2n: 150–151°C) may arise from crystallinity or solubility. Perform DSC analysis and recrystallize in DMSO/water .
Q. What strategies optimize regioselectivity in hydrazone formation?
Methodological Answer:
Q. How to design derivatives for enhanced supramolecular or biological properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
